molecular formula C8H9BO5 B12508773 (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B12508773
M. Wt: 195.97 g/mol
InChI Key: VRDWPZWBZVUPEB-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under suitable conditions. This reaction results in the formation of the desired boronic acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting carbohydrates.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and separation of carbohydrates. The boronic acid group interacts with the hydroxyl groups of carbohydrates, forming cyclic boronate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-hydroxy-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDWPZWBZVUPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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